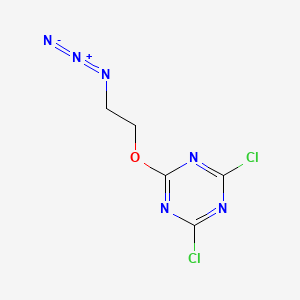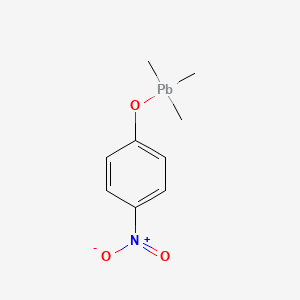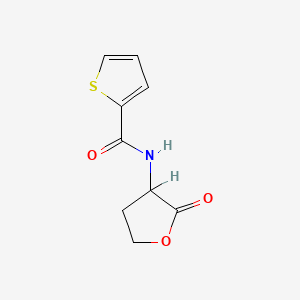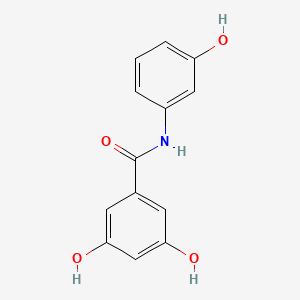
3,5-Dihydroxy-n-(3-hydroxyphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dihydroxy-n-(3-hydroxyphenyl)benzamide is an organic compound with the molecular formula C13H11NO4 It is characterized by the presence of hydroxyl groups at the 3 and 5 positions on the benzamide ring and an additional hydroxyl group on the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dihydroxy-n-(3-hydroxyphenyl)benzamide typically involves the reaction of 3,5-dihydroxybenzoic acid with 3-hydroxyaniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .
Types of Reactions:
Oxidation: The hydroxyl groups on the benzamide and phenyl rings can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reaction conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Various substituted benzamides and phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
3,5-Dihydroxy-n-(3-hydroxyphenyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the development of specialty chemicals and materials with specific properties
Wirkmechanismus
The mechanism of action of 3,5-Dihydroxy-n-(3-hydroxyphenyl)benzamide involves its interaction with specific molecular targets and pathways. The hydroxyl groups on the benzamide and phenyl rings enable the compound to act as an antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, it may inhibit specific enzymes and signaling pathways involved in inflammation and cell proliferation .
Vergleich Mit ähnlichen Verbindungen
- 3,5-Dihydroxybenzamide
- 3,4-Dihydroxybenzoic acid
- N-(3,4-dihydroxyphenyl)benzamide
Comparison: 3,5-Dihydroxy-n-(3-hydroxyphenyl)benzamide is unique due to the presence of hydroxyl groups at specific positions on both the benzamide and phenyl rings. This structural feature enhances its antioxidant and anti-inflammatory properties compared to similar compounds. Additionally, its ability to undergo various chemical reactions makes it a versatile compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
77354-41-7 |
|---|---|
Molekularformel |
C13H11NO4 |
Molekulargewicht |
245.23 g/mol |
IUPAC-Name |
3,5-dihydroxy-N-(3-hydroxyphenyl)benzamide |
InChI |
InChI=1S/C13H11NO4/c15-10-3-1-2-9(6-10)14-13(18)8-4-11(16)7-12(17)5-8/h1-7,15-17H,(H,14,18) |
InChI-Schlüssel |
YNYCBQYWAVWLTD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)O)NC(=O)C2=CC(=CC(=C2)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




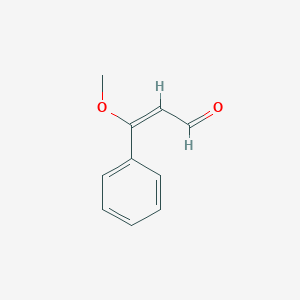
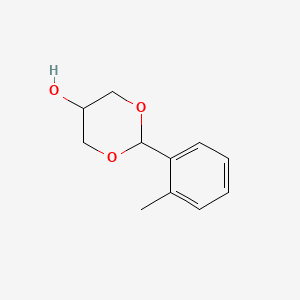

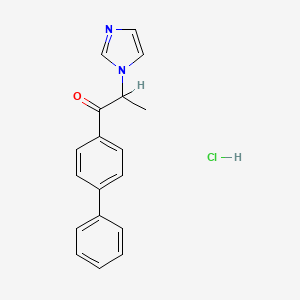


![1,3-Bis[2-(prop-2-en-1-yl)phenoxy]propan-2-ol](/img/structure/B14440961.png)
